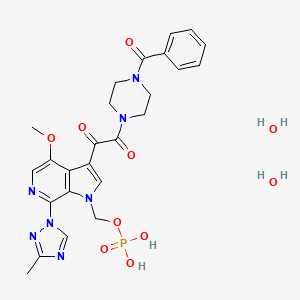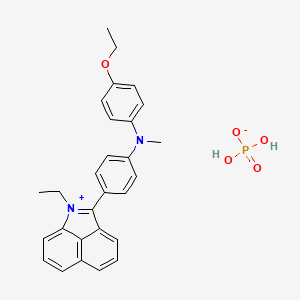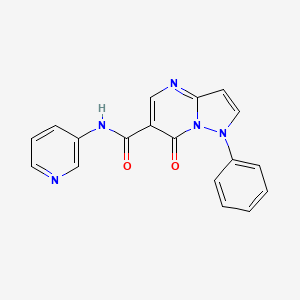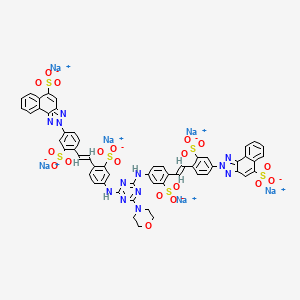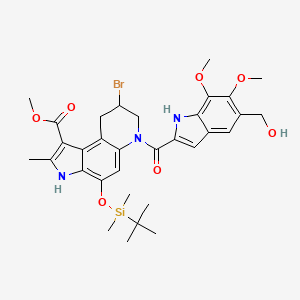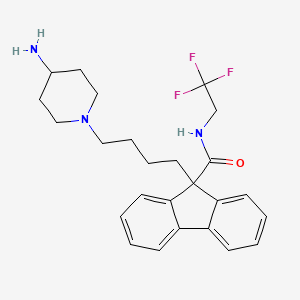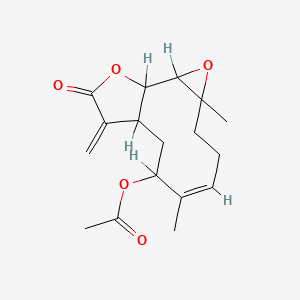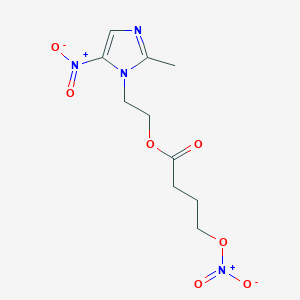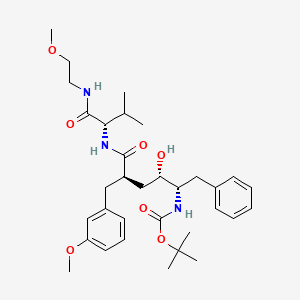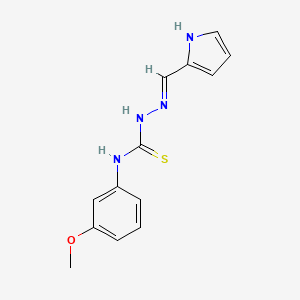
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
准备方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
化学反应分析
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for studies on its antiviral, antibacterial, and anticancer properties.
Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It can also bind to receptors, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone can be compared with other thiosemicarbazones and pyrrole derivatives. Similar compounds include:
1H-Pyrrole-2-carboxaldehyde: A precursor in the synthesis of the compound.
4-(m-methoxyphenyl)thiosemicarbazide: Another precursor.
Other thiosemicarbazones: Compounds with similar structures but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
126936-19-4 |
|---|---|
分子式 |
C13H14N4OS |
分子量 |
274.34 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H14N4OS/c1-18-12-6-2-4-10(8-12)16-13(19)17-15-9-11-5-3-7-14-11/h2-9,14H,1H3,(H2,16,17,19)/b15-9+ |
InChI 键 |
SLWZBFPPEHRWIB-OQLLNIDSSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CN2 |
规范 SMILES |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



